molecular formula C17H15NO2 B11857086 4-Benzyl-7-methoxyisoquinolin-8(2h)-one CAS No. 3200-52-0

4-Benzyl-7-methoxyisoquinolin-8(2h)-one

Cat. No.: B11857086
CAS No.: 3200-52-0
M. Wt: 265.31 g/mol
InChI Key: TWLWTVSLAMLHIP-UHFFFAOYSA-N
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Description

4-Benzyl-7-methoxyisoquinolin-8-ol is a chemical compound with the molecular formula C17H15NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7-methoxyisoquinolin-8-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 4-Benzyl-7-methoxyisoquinolin-8-ol typically involves large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-7-methoxyisoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of 4-Benzyl-7-methoxyisoquinolin-8-ol typically require specific reagents and conditions. For example, oxidation reactions may use acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions. Substitution reactions may be carried out under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Benzyl-7-methoxyisoquinolin-8-ol may yield quinoline derivatives, while reduction may produce isoquinoline-based alcohols. Substitution reactions can lead to a variety of functionalized isoquinoline compounds.

Scientific Research Applications

4-Benzyl-7-methoxyisoquinolin-8-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: This compound has potential applications in the study of enzyme interactions and protein-ligand binding. Its isoquinoline core is a common motif in biologically active molecules.

    Medicine: 4-Benzyl-7-methoxyisoquinolin-8-ol derivatives have shown promise as potential therapeutic agents.

    Industry: This compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Benzyl-7-methoxyisoquinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s isoquinoline core allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Benzyl-7-methoxyisoquinolin-8-ol can be compared with other similar compounds, such as:

    8-Hydroxyquinoline: This compound shares a similar structure but lacks the benzyl and methoxy groups.

    Quinoline: This compound is a simpler analog of isoquinoline and is used in the synthesis of various pharmaceuticals and agrochemicals.

    Isoquinoline: The parent compound of 4-Benzyl-7-methoxyisoquinolin-8-ol, isoquinoline is a key building block in organic synthesis and medicinal chemistry.

The uniqueness of 4-Benzyl-7-methoxyisoquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

3200-52-0

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-benzyl-7-methoxyisoquinolin-8-ol

InChI

InChI=1S/C17H15NO2/c1-20-16-8-7-14-13(9-12-5-3-2-4-6-12)10-18-11-15(14)17(16)19/h2-8,10-11,19H,9H2,1H3

InChI Key

TWLWTVSLAMLHIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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